2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biomass Conversion and Polymer Synthesis
"2-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid" and its derivatives play a crucial role in the conversion of plant biomass into valuable chemicals, serving as intermediates in the production of polymers and other functional materials. This application is significant in the pursuit of sustainable and renewable sources for the chemical industry, aiming to replace non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Activity
Research on antioxidants and their mechanisms reveals the importance of certain carboxylic acids, including imidazole derivatives, in determining antioxidant activity. These findings have implications across food engineering, medicine, and pharmacy, highlighting the molecule's potential in contributing to health and wellness through various mechanisms (Munteanu & Apetrei, 2021).
Corrosion Inhibition
Imidazole derivatives, including "this compound," are known for their effectiveness as corrosion inhibitors. Their structure allows for strong adsorption onto metal surfaces, providing a protective layer against corrosion, particularly in the petroleum industry (Sriplai & Sombatmankhong, 2023).
Biologically Active Compounds
The structure-related activity of carboxylic acids, including imidazole derivatives, underlines their significance in biological systems. Their antioxidant, antimicrobial, and cytotoxic activities are influenced by structural variations, suggesting their potential in the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Antitumor Activity
Imidazole derivatives exhibit promising antitumor activities. The review of bis(2-chloroethyl)amino derivatives of imidazole and related structures highlights their potential in cancer treatment and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxycarbonyl-1H-imidazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)5-8-3-4(9-5)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTRKFMUYKAGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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